molecular formula C8H6BrNO B12516404 2-(Bromomethyl)-5-hydroxybenzonitrile

2-(Bromomethyl)-5-hydroxybenzonitrile

Cat. No.: B12516404
M. Wt: 212.04 g/mol
InChI Key: MITQLWBFCXBIOO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, featuring a bromomethyl group at the second position and a hydroxyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-hydroxybenzonitrile typically involves the bromination of 5-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Solvents like acetone or acetonitrile may be used, and the reaction can be conducted under controlled temperature and illumination to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for the nitrile group.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: The major product is 2-(Bromomethyl)-5-cyanobenzaldehyde.

    Reduction: The major product is 2-(Bromomethyl)-5-hydroxybenzylamine.

Scientific Research Applications

2-(Bromomethyl)-5-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-hydroxybenzonitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo reduction or other transformations, further expanding the compound’s utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-hydroxybenzonitrile is unique due to the combination of functional groups on the benzene ring, which provides a versatile platform for various chemical reactions

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(bromomethyl)-5-hydroxybenzonitrile

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4H2

InChI Key

MITQLWBFCXBIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#N)CBr

Origin of Product

United States

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